N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide
Description
N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a sulfur-containing tetrazole derivative with a propanamide backbone. Its structure features a 4-methoxyphenyl group attached to the amide nitrogen and a 3-methylphenyl-substituted tetrazole ring linked via a sulfanyl (-S-) group (Figure 1). The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous pathways for related tetrazole-propanamide derivatives .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-13-4-3-5-15(12-13)23-18(20-21-22-23)26-11-10-17(24)19-14-6-8-16(25-2)9-7-14/h3-9,12H,10-11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUVXFKWKMNCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide (CAS No. 924828-27-3) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHNOS
- Molecular Weight : 369.44 g/mol
- IUPAC Name : N-(4-methoxyphenyl)-3-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
The presence of the methoxy group and the tetrazole ring contributes to its potential biological activities.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Dopamine Receptors : The compound may exhibit affinity for dopamine receptors, particularly D2 and D3 subtypes. Modifications in related compounds have shown that structural changes can enhance receptor selectivity and binding affinity, which is crucial for developing drugs targeting neurological disorders .
- Anti-inflammatory Activity : Some studies suggest that compounds with similar structures possess anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in vitro. It has demonstrated significant free radical scavenging activity, which is essential for protecting cells from oxidative stress-related damage.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Study 1: Dopamine Receptor Interaction
A study focusing on the structure-activity relationship (SAR) of similar compounds revealed that modifications can lead to enhanced selectivity for D3 receptors over D2 receptors. This suggests that this compound could be a candidate for further development as a D3 receptor antagonist .
Study 2: Anti-inflammatory Effects
In a controlled experiment assessing the anti-inflammatory effects of structurally related compounds, it was found that they significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in vitro. This indicates potential therapeutic applications in inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antioxidant | Significant free radical scavenging | Protects against oxidative stress |
| Antimicrobial | Effective against certain bacteria | Disruption of cell membranes |
| Dopamine Receptor Binding | Potential D3 receptor antagonist | Enhanced selectivity through structural modifications |
| Anti-inflammatory | Reduced TNF-α levels | Modulation of immune response |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and pharmacological relevance:
Tetrazole-Based Propanamide Derivatives
Key Observations :
- The target compound’s 3-methylphenyl-tetrazole group distinguishes it from analogs with fluorophenyl or ethoxyphenyl substituents.
- The sulfanyl linkage in the target compound and BG01453 may confer higher metabolic stability compared to direct carbon-carbon bonds in other derivatives .
Triazole and Oxadiazole Derivatives
Key Observations :
- Oxadiazole-thiazole hybrids (e.g., 7c) exhibit broader hydrogen-bonding capacity due to multiple heteroatoms, which may enhance target binding compared to tetrazoles .
- Triazolone derivatives (e.g., ) are associated with antimicrobial and antitumor activities , suggesting that the tetrazole core in the target compound could be explored for similar applications.
Piperidine-Containing Sulfonamide Derivatives
Research Findings and Pharmacological Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
